Elzasonan Human Terminal Half-Life of 31.5 Hours Differentiates from Preclinical 5-HT1B Antagonists
Elzasonan demonstrates a terminal elimination half-life (t1/2) of 31.5 hours in healthy human subjects following a single 10 mg oral dose of [14C]elzasonan [1]. This value represents human clinical pharmacokinetic data, whereas comparator 5-HT1B antagonists SB-224289, GR-127935, and BRL-15572 lack published human PK characterization entirely [2]. Total recovery of administered dose was 79%, with approximately 58% excreted in feces and 21% in urine [1].
| Evidence Dimension | Human terminal elimination half-life (t1/2) |
|---|---|
| Target Compound Data | 31.5 hours (single 10 mg oral dose) |
| Comparator Or Baseline | SB-224289: No human PK data available; GR-127935: No human PK data available; BRL-15572: No human PK data available |
| Quantified Difference | Only compound in class with published human t1/2 data |
| Conditions | Six healthy male human subjects, single oral 10 mg dose of [14C]elzasonan |
Why This Matters
Human PK data availability enables dose selection for clinical or translational studies without requiring de novo human ADME characterization, reducing development timeline and cost.
- [1] Kamel A, Obach RS, Colizza K, Wang W, O'Connell TN, et al. Metabolism, pharmacokinetics, and excretion of the 5-hydroxytryptamine1B receptor antagonist elzasonan in humans. Drug Metab Dispos. 2010;38(11):1984-1999. View Source
- [2] Ace Therapeutics. SB 224289 product datasheet. Accessed 2026. View Source
